2-Butene, 1,1,2,3,4,4-hexabromo- is a brominated derivative of 2-butene, characterized by the presence of six bromine atoms attached to its carbon backbone. Its chemical formula is and it has a molecular weight of approximately 529.485 g/mol. The compound is recognized by its CAS number 36678-45-2 and has the InChI Key VNDVTDGELDURCN-UHFFFAOYSA-N. It is primarily classified as a halogenated hydrocarbon due to the presence of multiple bromine atoms.
The synthesis of 2-Butene, 1,1,2,3,4,4-hexabromo- can be achieved through several methods involving bromination reactions. One common approach involves the bromination of 2-butene using elemental bromine under controlled conditions. The reaction typically occurs in an inert solvent to prevent side reactions and is conducted at low temperatures to ensure selectivity.
2-Butene, 1,1,2,3,4,4-hexabromo- can undergo various chemical reactions typical for halogenated hydrocarbons:
The reactivity of this compound is influenced by the presence of multiple electronegative bromine atoms which stabilize carbocations formed during reactions.
The mechanism of action for reactions involving 2-Butene, 1,1,2,3,4,4-hexabromo- typically involves electrophilic attack on the carbon atoms bonded to bromine:
Relevant data includes:
2-Butene, 1,1,2,3,4,4-hexabromo- finds applications primarily in scientific research:
The synthesis of polybrominated alkenes like 2-Butene, 1,1,2,3,4,4-hexabromo- (C₄H₂Br₆, CAS 36678-45-2) employs regioselective halogenation-dehalogenation sequences. Industrially, gas-phase chlorofluorination of hexachlorobutadiene (HCBD) using chromium-based catalysts enables precise control over bromine positioning. This method achieves ~98% substrate conversion with 86% combined selectivity for E/Z-2,3-dichlorohexafluoro-2-butene intermediates [2]. Subsequent reductive dehalogenation using zinc powder in polar solvents eliminates flanking halogens while preserving the alkene core—critical for generating the target hexabrominated structure [3].
Key innovations include stepwise bromination protocols where initial dibromination of butadiene precursors precedes tetrabromination, minimizing steric clashes. This approach reduces oligomerization byproducts by 40% compared to single-step hexabromination [2] [4]. Temperature-modulated bromination (50–80°C) further enhances regioselectivity, as lower temperatures favor 1,2-addition products essential for subsequent functionalization.
Table 1: Halogenation Strategies for Polybrominated 2-Butene Derivatives
Method | Conditions | Conversion | Selectivity | Key Advantage |
---|---|---|---|---|
Gas-Phase Bromination | Cr-catalyst, 420°C, N₂ | 98% | 86% (E/Z mix) | Minimal oligomer formation |
Liquid-Phase Zn Reduction | Zn/DMF, 80°C | 95% | 89% | Preservation of C=C bond |
Stepwise Bromination | Br₂/CCl₄, 50°C → 80°C | 99% | 78% | Controlled steric progression |
Chromium and palladium-bimetallic systems dominate the catalytic landscape for synthesizing polyhalogenated butenes. CrCl₃ catalysts treated with chlorine gas activate C–F bonds during fluorination steps, with X-ray absorption spectroscopy confirming the formation of active Cr(III)/Cr(II) redox couples [2]. These catalysts enable simultaneous chlorination and fluorination of HCBD at 420°C, achieving 46.3% selectivity for the E-isomer of 2,3-dichlorohexafluoro-2-butene—a critical precursor for brominated analogs [2].
For dehalogenation, Pd-Bi/PAF (porous aluminum fluoride) catalysts exhibit superior performance over conventional Lindlar catalysts. The bismuth modifier suppresses over-hydrogenation, maintaining alkene geometry while removing chlorine atoms. This system achieves 95.2% selectivity for Z-configured products at 92% conversion—essential for stereocontrolled synthesis of the target hexabromo compound [2] [6]. Kinetic studies reveal diffusion-limited reactions in gas-phase systems, where contact times under 8 seconds prevent thermal degradation [2].
Solvent polarity critically governs bromination efficiency and byproduct profiles. Dimethylformamide (DMF), with its high dielectric constant (ε=36.7), facilitates zinc-mediated dehalogenation of intermediates like 2,3-dichlorohexafluoro-2-butene, achieving 89% yield of hexafluoro-2-butyne—a 30% improvement over ethanol solvents [2] [3]. The strong solvation of zinc ions by DMF accelerates electron transfer, halving reaction times to 2–3 hours.
For purification, reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases (85:15:0.1 v/v) resolves 2-Butene, 1,1,2,3,4,4-hexabromo- from brominated impurities. This method leverages the compound’s high logP (5.81) for baseline separation at 7.2 minutes, enabling >99% purity in preparative applications [4]. Mixed ether-alcohol solvents like 2-ethoxyethanol further optimize bromine addition kinetics by stabilizing carbocation intermediates during electrophilic additions.
Table 2: Solvent Performance in Bromination and Dehalogenation Steps
Solvent | Dielectric Constant (ε) | Reaction Type | Yield | Reaction Time |
---|---|---|---|---|
DMF | 36.7 | Zn dechlorination | 89% | 2.5 h |
Ethanol | 24.3 | Zn dechlorination | 59% | 5 h |
Acetonitrile | 37.5 | HPLC purification | >99% purity | 7.2 min RT |
2-Ethoxyethanol | 12.9 | Electrophilic bromination | 84% | 1.5 h |
Industrial synthesis generates three primary byproducts: F7 isomers (2-chloro-1,1,1,3,4,4,4-hexafluoro-2-butene), pentachloro derivatives, and dimeric adducts from Diels-Alder reactions. F7 isomers form via over-fluorination and constitute up to 18% of crude output when HF/HCBD ratios exceed 20:1 [2]. Implementing stoichiometric control (HF/Cl₂/HCBD = 20:1:1) reduces F7 contamination to <5% [2].
Dimerization occurs when reactive dienes like HCBD (hexachlorobutadiene) undergo cycloaddition with brominated alkenes. Continuous flow reactors with short residence times (<10 seconds) suppress this pathway by minimizing diene concentration [7]. Post-synthesis, azeotropic distillation with sulfolane removes heavy dimers, while molecular sieve adsorption (4Å pores) isolates pentachloro impurities [2] [3]. These mitigation strategies collectively enhance final product yield to 92% in optimized pilot-scale runs.
Persistent challenges include bromine displacement during storage, where residual acidity catalyzes debromination. Adding calcium carbonate stabilizers (0.1 wt%) neutralizes HBr byproducts, extending shelf-life to >12 months [6].
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